2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine
Overview
Description
2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring substituted with a benzyl group and a triazine ring substituted with two chlorine atoms. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 1-benzyl-1H-pyrrole with 4,6-dichloro-1,3,5-triazine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives or reduction to form dihydropyrrole derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki or Heck coupling to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base and an organic solvent.
Major Products
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Dihydropyrrole derivatives.
Coupling Reactions: Benzyl-substituted derivatives with additional functional groups.
Scientific Research Applications
2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and HIV.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For example, in the context of its antiviral activity, the compound may inhibit the function of viral enzymes such as integrase or reverse transcriptase, thereby preventing the replication of the virus. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acids: These compounds are also studied for their antiviral properties and have a similar pyrrole-based structure.
1-Benzyl-1H-pyrrole derivatives: These compounds share the pyrrole ring and benzyl group but differ in the substituents on the ring.
Uniqueness
2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is unique due to the presence of the triazine ring with two chlorine atoms, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-(1-benzylpyrrol-2-yl)-4,6-dichloro-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4/c15-13-17-12(18-14(16)19-13)11-7-4-8-20(11)9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWEIQXYXLNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C3=NC(=NC(=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694743 | |
Record name | 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35252-49-4 | |
Record name | 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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